molecular formula C13H11ClN2O4S B5666279 N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide

N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B5666279
M. Wt: 326.76 g/mol
InChI Key: MLWDGRHIQXJCJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide and related compounds involves multiple steps, including the reaction of chloroaniline with different reagents under specific conditions. For instance, Ebrahimi et al. (2015) describe the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through a solvent-free, one-pot method from 4-chloroaniline, highlighting the chemoselectivity and efficiency of these compounds as acylation reagents in water, a green solvent (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, Murthy et al. (2018) conducted a synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, employing SCXRD studies and spectroscopic tools to characterize the structure, demonstrating the importance of intermolecular interactions in stabilizing the compound's crystal state (Murthy et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamides exhibit a broad range of reactivities, such as acylation, alkylation, and reactions with nucleophiles. Fukuyama et al. (1995) explored the versatility of 2- and 4-nitrobenzenesulfonamides in alkylation reactions, achieving near quantitative yields, and demonstrated that these sulfonamides could be deprotected easily, yielding secondary amines (Fukuyama et al., 1995).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-3-10(14)8-13(9)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDGRHIQXJCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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